molecular formula C9H10F2O B13694361 2-(Difluoromethyl)-5-methoxytoluene

2-(Difluoromethyl)-5-methoxytoluene

Cat. No.: B13694361
M. Wt: 172.17 g/mol
InChI Key: SQJDQTXSJPHUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-methoxytoluene is an organofluorine compound that has garnered attention due to its unique chemical properties.

Chemical Reactions Analysis

2-(Difluoromethyl)-5-methoxytoluene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

2-(Difluoromethyl)-5-methoxytoluene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-methoxytoluene exerts its effects involves its interaction with various molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

2-(Difluoromethyl)-5-methoxytoluene can be compared with other fluorinated compounds such as trifluoromethyl and trifluoromethoxy derivatives. While all these compounds share the benefit of enhanced metabolic stability and lipophilicity, this compound is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications . Similar compounds include:

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(difluoromethyl)-4-methoxy-2-methylbenzene

InChI

InChI=1S/C9H10F2O/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,9H,1-2H3

InChI Key

SQJDQTXSJPHUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.